![molecular formula C6H9ClIN3 B13506632 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the iodination of a pyrazolo[4,3-c]pyridine precursor. One common method involves the reaction of pyrazolo[4,3-c]pyridine with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming the parent pyrazolo[4,3-c]pyridine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Common oxidizing agents include m-chloroperbenzoic acid or hydrogen peroxide.
Reduction Reactions: Reducing agents such as palladium on carbon with hydrogen gas or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrazolo[4,3-c]pyridines depending on the nucleophile used.
Oxidation Reactions: Products are typically N-oxides of the parent compound.
Reduction Reactions: The major product is the deiodinated pyrazolo[4,3-c]pyridine.
Scientific Research Applications
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the iodine atom, which can be further functionalized.
Properties
Molecular Formula |
C6H9ClIN3 |
|---|---|
Molecular Weight |
285.51 g/mol |
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C6H8IN3.ClH/c7-6-4-3-8-2-1-5(4)9-10-6;/h8H,1-3H2,(H,9,10);1H |
InChI Key |
CQBOISGOSGLSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


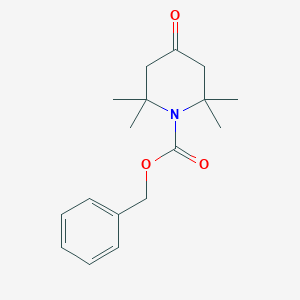
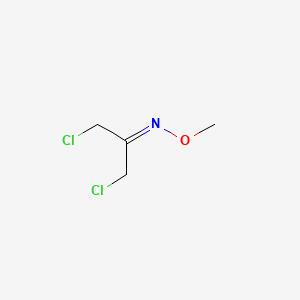
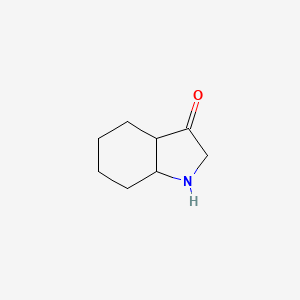
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
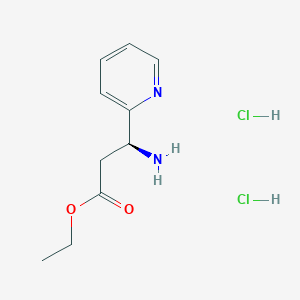
amine hydrochloride](/img/structure/B13506594.png)
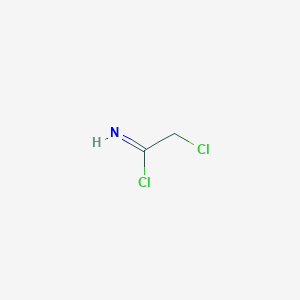
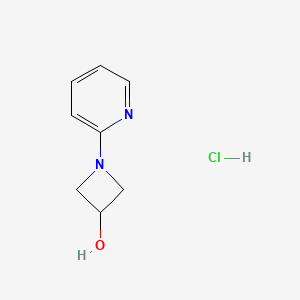
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
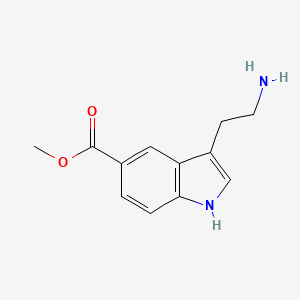

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
